Strychnofoline
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Overview
Description
Strychnofoline is a monoterpenoid indole alkaloid.
Scientific Research Applications
Synthesis and Chemical Structure
Enantioselective Synthesis : Strychnofoline, a Strychnos alkaloid with a unique spirooxindole structure, demonstrates significant anticancer activity. Its enantioselective synthesis has been achieved from 6-methoxytryptamine, which is crucial for exploring its therapeutic potential and the synthesis of related bioactive spirooxindole alkaloids (Yu et al., 2018).
Total Synthesis and Biological Profile : Strychnofoline's total synthesis was first accomplished by Lerchner (2003). This synthesis is significant due to strychnofoline's profile, which includes the inhibition of mitosis in cancer cell lines (Lerchner, 2003).
Selective Annulation Reaction : The synthesis of (+/-)-strychnofoline was documented by Lerchner and Carreira (2002) via a highly selective ring-expansion reaction. This method provides new avenues for preparing biologically active structures (Lerchner & Carreira, 2002).
Synthesis Using Spirocyclopropyloxindoles : The synthesis of (+/-)-strychnofoline was also studied by using a MgI2-mediated ring-expansion reaction, leading to new methodologies for accessing cyclic aldimines (Lerchner & Carreira, 2006).
Chromatographic Analysis
- Optimization in HPLC Separation : A study by Nistor et al. (2011) optimized the HPLC separation of alkaloids from Strychnos usambarensis, including strychnofoline. This optimization used a multifactorial design and provided insights into the optimal collecting period of S. usambarensis (Nistor et al., 2011).
Biological and Pharmacological Research
Anticancer and Antioxidant Activities : Research by Santos et al. (2018) on Stryphnodendron adstringens, which contains compounds similar to strychnofoline, highlighted its antioxidant and anticancer effects. This suggests potential applications in diseases related to oxidative stress and tumor cell proliferation (Santos et al., 2018).
Anti-Plasmodial Activity : A study on Strychnos nux-vomica by Jonville et al. (2013) identified dimeric indolo-monoterpenic alkaloids, including strychnofoline, which showed promising activity against Plasmodium falciparum, a malaria-causing organism (Jonville et al., 2013).
Pharmacological Analysis Techniques
Analytical Techniques : Patel et al. (2017) provided comprehensive information on the utilization of Strychnos nux-vomica, a source of strychnofoline, in various diseases. This includes analytical techniques to study its pharmacological activities (Patel et al., 2017).
Electrochemical Sensors : A study by Qader et al. (2022) on electrochemical sensors for strychnine and its metabolite SNO demonstrated the potential for these sensors to be used in biological samples, indicating a new avenue for the pharmacological analysis of related compounds (Qader et al., 2022).
properties
CAS RN |
63408-17-3 |
---|---|
Product Name |
Strychnofoline |
Molecular Formula |
C30H34N4O2 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(3S,6'R,7'R,8'aS)-6'-ethenyl-6-hydroxy-7'-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]spiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-2-one |
InChI |
InChI=1S/C30H34N4O2/c1-3-18-17-34-13-11-30(23-9-8-20(35)16-25(23)32-29(30)36)27(34)15-19(18)14-26-28-22(10-12-33(26)2)21-6-4-5-7-24(21)31-28/h3-9,16,18-19,26-27,31,35H,1,10-15,17H2,2H3,(H,32,36)/t18-,19-,26-,27-,30-/m0/s1 |
InChI Key |
YAXAQXBFDAJGGS-OOPXJOFBSA-N |
Isomeric SMILES |
CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4[C@]5(CCN4C[C@@H]3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |
SMILES |
CN1CCC2=C(C1CC3CC4C5(CCN4CC3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |
Canonical SMILES |
CN1CCC2=C(C1CC3CC4C5(CCN4CC3C=C)C6=C(C=C(C=C6)O)NC5=O)NC7=CC=CC=C27 |
synonyms |
strychnofoline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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